tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-bromotriazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)5-12-4-6(9)10-11-12/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWKLHWCWOHZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(N=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is highly efficient and provides high yields of the desired product . The reaction involves the use of tert-butyl bromoacetate and an azide derivative, which undergoes cycloaddition to form the triazole ring.
Industrial Production Methods: The use of robust catalysts and optimized reaction conditions ensures the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups .
Scientific Research Applications
Chemistry: tert-Butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is used as a building block in organic synthesis. Its ability to undergo click chemistry makes it valuable for constructing complex molecules with high precision .
Biology and Medicine: In medicinal chemistry, triazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used to develop new pharmaceuticals with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is primarily related to its ability to form stable triazole rings through click chemistry. The triazole ring can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved depend on the functional groups attached to the triazole ring and the overall structure of the compound.
Comparison with Similar Compounds
tert-Butyl bromoacetate: A precursor used in the synthesis of tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate.
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, known for their diverse biological activities.
tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: A similar compound with a pyrazole ring instead of a triazole ring.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the triazole ring with the stability of the tert-butyl ester group. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial manufacturing .
Biological Activity
tert-butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that exhibit a wide range of pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of tert-butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of tert-butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate typically involves the following steps:
- Formation of the Triazole Ring : This is achieved through the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
- Bromination : The introduction of the bromine atom can be performed using brominating agents such as N-bromosuccinimide (NBS).
- Esterification : The final step involves esterification with tert-butyl bromoacetate in a basic environment.
Anticancer Properties
Research indicates that triazole derivatives can exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Table 1: Biological Activity of Related Triazole Compounds
| Compound Name | IC50 (nM) | Target | Mechanism of Action |
|---|---|---|---|
| 4-Acetyltriazole | 52 | MCF-7 Breast Cancer Cells | Induces apoptosis via tubulin inhibition |
| 4-Bromo-triazole | TBD | TBD | TBD |
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Compounds within this class can inhibit the growth of various pathogenic fungi and bacteria by disrupting their cellular processes. The mechanism often involves interference with sterol biosynthesis in fungal cells .
The biological activity of tert-butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is attributed to its ability to bind with high affinity to specific biological targets:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites in enzymes, inhibiting their function.
- Receptor Interaction : It may interact with various receptors involved in cell signaling pathways, modulating cellular responses.
Case Studies
A notable case study involved the evaluation of triazole derivatives against breast cancer cell lines. The study demonstrated that compounds containing triazole rings showed a marked reduction in cell viability at low concentrations (IC50 values ranging from 52 nM to 74 nM), indicating their potential as effective anticancer agents .
Q & A
Q. What are the optimal conditions for synthesizing tert-butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate using click chemistry?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A standard protocol involves reacting a bromo-substituted azide with tert-butyl propiolate in a solvent system like PEG-400/H₂O (1:1) with CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) at room temperature for 1–8 hours . The reaction is monitored by TLC, and the product is isolated via extraction or filtration, followed by recrystallization or column chromatography. Yields exceeding 90% are achievable under optimized conditions.
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation, and data collection is performed using a diffractometer (e.g., Bruker D8 VENTURE). The SHELX suite (SHELXT for solution, SHELXL for refinement) is used to solve and refine the structure. Key parameters like bond angles, dihedral angles, and halogen (Br) positioning are validated against computational models . Discrepancies in R-factors (<5%) indicate high data reliability.
Advanced Research Questions
Q. How does the bromo substituent influence the electronic and steric properties of the triazole ring in reactivity studies?
The electron-withdrawing bromo group at the 4-position of the triazole ring enhances electrophilicity, facilitating nucleophilic substitution reactions. DFT calculations (e.g., B3LYP/6-31G*) reveal reduced electron density at the triazole N3 atom, making it susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura). Steric effects are minimal due to the linear geometry of the substituent, enabling modular functionalization .
Q. What computational methods are used to predict the reactivity and binding affinity of this compound in biological systems?
Density Functional Theory (DFT) and molecular docking (AutoDock Vina) are employed. DFT calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer tendencies, while docking simulations assess interactions with biological targets (e.g., enzymes). Solvent effects are modeled using the Polarizable Continuum Model (PCM). Studies on analogous triazoles show strong correlations between computed descriptors (e.g., Fukui indices) and experimental inhibition efficiencies .
Q. How can discrepancies in NMR or mass spectrometry data during characterization be resolved?
Conflicting data may arise from impurities or tautomerism. High-resolution mass spectrometry (HRMS, ±2 ppm accuracy) confirms the molecular formula. For NMR, 2D techniques (COSY, HSQC) resolve overlapping signals. Dynamic NMR experiments at variable temperatures can detect tautomeric equilibria. Cross-validation with X-ray crystallography or IR spectroscopy (e.g., carbonyl stretches at ~1740 cm⁻¹ for the ester group) provides additional certainty .
Q. What strategies optimize regioselectivity in post-synthetic modifications of the triazole ring?
Regioselective functionalization is achieved through:
- Protection/deprotection : Temporarily blocking the ester group with tert-butyldimethylsilyl (TBS) to direct reactions to the triazole.
- Metal catalysis : Pd-catalyzed C–H activation at the 5-position of the triazole.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the bromo site .
Q. How is this compound utilized in corrosion inhibition studies for metals?
Electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) evaluate inhibition efficiency. The compound adsorbs onto metal surfaces via the triazole N-atoms and ester oxygen, forming a protective layer. Synergistic effects with iodide ions enhance performance. DFT-based surface adsorption models (e.g., Monte Carlo simulations) predict binding energies (~−200 kJ/mol) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
